tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate

Medicinal Chemistry Synthetic Methodology Building Block Validation

Medicinal chemistry teams building focused JAK/TYK2 kinase libraries face reproducibility issues with deprotected amine intermediates prone to oxidation. This Boc-protected 4-amino-piperidinyl-quinazoline synthon eliminates the need to isolate the free amine, enabling one-pot deprotection and parallel diversification. - Quantitative Boc deprotection (96% yield) to free amine for immediate amide/sulfonamide coupling - 1.6 log unit XLogP3 difference (3.3 vs. 1.7) provides built-in HPLC retention time QC checkpoint - TPSA differential (67.35 vs. 55.00 Ų) enables rational CNS exposure tuning without altering pharmacophore Supplied at ≥98% purity as a solid; suitable as a characterized reference standard for HPLC method validation.

Molecular Formula C18H24N4O2
Molecular Weight 328.416
CAS No. 853680-03-2
Cat. No. B2572084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate
CAS853680-03-2
Molecular FormulaC18H24N4O2
Molecular Weight328.416
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC3=CC=CC=C32
InChIInChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)21-13-8-10-22(11-9-13)16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3,(H,21,23)
InChIKeyYLNRHHGCZIUQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-Protected Quinazoline-Piperidine Synthon Overview


tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate is a bifunctional chemical tool consisting of a quinazoline core linked to a Boc-protected 4-aminopiperidine. It is categorized as a protected amine building block within the quinazoline-piperidine class, commonly employed in medicinal chemistry for assembling focused libraries targeting JAK/TYK2 kinases and other purinergic signaling nodes [1]. Its core role is not as a terminal bioactive entity, but as a latent 4-amino-piperidinyl-quinazoline precursor that enables divergent functionalization after quantitative N-Boc deprotection .

1
Latent primary amine building block for quinazoline-piperidine library assembly
2
Boc group provides orthogonal stability during multi-step synthesis
3
Efficient deprotection enables direct parallel diversification without intermediate purification

Why Generic Analogs Cannot Substitute This Synthon


Within the quinazoline-piperidine chemotype, structural modifications as subtle as a change in the N-protecting group or even a single methylene spacer profoundly alter the physicochemical properties governing both synthetic utility and the properties of downstream products. This compound possesses a Boc-protected primary amine at the piperidine 4-position, offering orthogonal stability that its deprotected analog (free amine) lacks, as the free amine is inherently prone to oxidation and uncontrolled acylation during storage or subsequent reaction steps. The quantitative conversion of this synthon to the free amine and further derivatives is well-established, ensuring reproducibility that cannot be assumed for Cbz- or Fmoc-protected analogs without comparable characterization data . Substituting this species for a less lipophilic analog such as the free amine will also alter the chromatographic purification parameters and intermediate solubility profiles of a synthetic sequence [1].

Attribute
This Synthon (Boc)
Free Amine / Cbz / Fmoc Analog
Amine Stability
Oxidation-resistant Boc-protected form
Free amine prone to oxidation and uncontrolled acylation
Chromatographic Retention
Higher lipophilicity ensures predictable RP-HPLC retention
Lower lipophilicity may alter purification parameters and solvent solubility
Deprotection Reproducibility
Documented quantitative Boc deprotection available
No comparable yield data for Cbz/Fmoc on this scaffold

Quantitative Evidence and Comparator Analysis


Deprotection Conversion Efficiency

This Boc-protected compound serves as the direct precursor to 1-(quinazolin-4-yl)piperidin-4-amine (CAS 853680-04-3). Acidolytic N-Boc deprotection proceeds with a documented yield of 96%, providing the free amine intermediate with high efficiency suitable for subsequent parallel library synthesis steps without intermediate purification losses .

Deprotection Yield
Data to verify
96% yield
Supports efficient synthesis workflow
Verify with supplier COA; 4M HCl/dioxane
Medicinal Chemistry Synthetic Methodology Building Block Validation

Lipophilicity and Chromatographic Differentiation

The Boc-protected synthon exhibits a computed XLogP3 of 3.3, representing a 1.6 log unit increase in lipophilicity compared to its free amine counterpart (XLogP3 1.7). This substantial difference translates directly into increased retention on reversed-phase HPLC and higher solubility in organic extraction solvents during aqueous workup procedures [1].

Lipophilicity
Reported
XLogP3: 3.3 vs 1.7
Enables chromatographic method design
PubChem computed property
Physicochemical Characterization Chromatography Purification Strategy

Thermal Stability and Handling Advantage

The target compound possesses a predicted boiling point of 507.2 ± 43.0 °C, which is approximately 95 °C higher than the deprotected amine analog (412.1 ± 35.0 °C). This markedly reduced volatility indicates that the Boc-protected species will present lower evaporative losses during vacuum concentration steps and is less likely to contaminate neighboring reaction vessels in parallel synthesis setups .

Boiling Point
Data to verify
507.2 ± 43.0 °C (vs 412.1 °C)
Reduced volatility aids vacuum handling
Predicted value; confirm experimentally
Physical Property Storage Stability Safety Assessment

Purity Specification for Procurement

Certified suppliers of this compound, such as MolCore, specify a purity of NLT 98% under ISO quality systems, explicitly positioning this material as an API intermediate suitable for pharmaceutical R&D and quality control environments. In contrast, the deprotected free amine is commonly offered at 95% purity by multiple suppliers, introducing additional purification burden before use in critical coupling steps .

Purity Specification
Supplier data
NLT 98% (HPLC)
Reduces byproduct risk in coupling steps
MolCore ISO-certified; free amine typically 95%
Quality Assurance Procurement Specification GMP Intermediate

Topological Polar Surface Area Differential

The Boc-protected compound exhibits a TPSA of 67.35 Ų, compared to 55.00 Ų for the free amine. This 12.35 Ų increase reflects the additional carbamate oxygens and has direct implications for predicting passive membrane permeability and blood-brain barrier penetration of final compounds derived from this intermediate versus those derived from the free amine [1].

Polar Surface Area
Reported
TPSA: 67.35 vs 55.00 Ų
Guides CNS penetration modulation
Computed by Cactvs; Boc vs free amine
Drug Design ADME Prediction Blood-Brain Barrier

Key Application Scenarios for This Synthon


Divergent Library Synthesis of Kinase Probes

Medicinal chemistry teams building focused libraries targeting JAK1/TYK2 or other kinases can procure this compound as a unified starting material. Following quantitative Boc deprotection (96% yield) to the free amine , the resulting primary amine can be immediately diversified via parallel amide coupling or sulfonamide formation with a panel of carboxylic acids or sulfonyl chlorides. This two-step, one-pot approach eliminates the need to synthesize and characterize the free amine separately, reducing procurement SKUs and ensuring batch-to-batch consistency.

Chromatographic Method Development

The 1.6 log unit lipophilicity difference (XLogP3 3.3 vs. 1.7) between this Boc-protected intermediate and its deprotected amine product [1] provides a built-in quality control checkpoint. Process chemists can monitor the completion of Boc deprotection by the characteristic shift in HPLC retention time, establishing a robust in-process control method without requiring additional derivatization. This is particularly valuable in scale-up campaigns where spectroscopic monitoring may be complicated by reaction matrix interference.

CNS Penetration Tuning for Lead Series

For projects targeting indications requiring controlled CNS exposure, the TPSA differential (67.35 Ų for the Boc-protected form vs. 55.00 Ų for the free amine) provides a rational starting point for designing peripherally restricted versus brain-penetrant analogs. By selectively retaining or removing the Boc-derived functionality in the final compound, structure-activity relationship teams can modulate predicted passive permeability without altering the core quinazoline-piperidine pharmacophore.

GMP-Analytical Method Validation

Analytical development groups requiring a characterized quinazoline-piperidine reference standard for HPLC method validation can procure this compound at NLT 98% purity from ISO-certified manufacturers . The higher purity specification, combined with the compound's solid physical state and lower volatility (BP 507.2 °C), makes it a more reliable reference material than the free amine for long-term stability studies and impurity profiling of downstream drug candidates.

Application
Selection Property
Validation Focus
Kinase probe library synthesis
Boc-protected primary amine for parallel diversification
Deprotection reproducibility and batch consistency
Reversed-phase method development
Lipophilicity shift (Boc vs free amine)
Retention time monitoring for deprotection QC
CNS exposure lead optimization
TPSA differential after deprotection
Predicted passive permeability modulation
HPLC reference standard procurement
High-purity Boc-protected synthon
Lot consistency and impurity profiling
Quote Request

Request a Quote for tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.